molecular formula C7H8BrNOS B8492754 3-Bromo-5-methanesulfinylmethyl-pyridine

3-Bromo-5-methanesulfinylmethyl-pyridine

Cat. No. B8492754
M. Wt: 234.12 g/mol
InChI Key: INMBXFGERABUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09181272B2

Procedure details

3-Bromo-5-methylsulfanylmethyl-pyridine (6.0 g, 28 mmol) is dissolved in chloroform (200 mL) and the solution is cooled to 0° C. Meta-chloroperoxybenzoic acid (7.2 g, 30 mmol, 72%) is added slowly at 0° C. and the reaction mixture is stirred at 0° C. for 1 hr. Then the solvent is removed and the residue is purified by flash column chromatography to give 3.5 g of 3-bromo-5-methanesulfinylmethyl-pyridine.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH2:8][S:9][CH3:10])[CH:7]=1.ClC1C=C(C=CC=1)C(OO)=[O:16]>C(Cl)(Cl)Cl>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH2:8][S:9]([CH3:10])=[O:16])[CH:7]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)CSC
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at 0° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the solvent is removed
CUSTOM
Type
CUSTOM
Details
the residue is purified by flash column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=NC=C(C1)CS(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: CALCULATEDPERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.